molecular formula C26H18N2O3 B14986350 N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B14986350
M. Wt: 406.4 g/mol
InChI Key: FSBYTUQMGAZYIR-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a naphthalene moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4H-chromen-4-one with naphthalen-1-ylmethylamine and pyridin-2-ylamine under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives, naphthalene-based molecules, and pyridine-containing compounds. Examples include:

Uniqueness

What sets N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C26H18N2O3/c29-22-16-24(31-23-13-4-3-12-21(22)23)26(30)28(25-14-5-6-15-27-25)17-19-10-7-9-18-8-1-2-11-20(18)19/h1-16H,17H2

InChI Key

FSBYTUQMGAZYIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC(=O)C5=CC=CC=C5O4

Origin of Product

United States

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